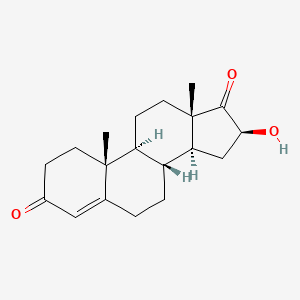
16-beta-HYDROXYANDROSTENEDIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 16-beta-HYDROXYANDROSTENEDIONE involves several synthetic routes and reaction conditions. One method includes the bromination of dehydroepiandrosterone (DHEA) at the C-16 position, followed by oxidation with chromium trioxide (CrO3) and treatment with p-toluenesulfonic acid . This method is used for radiometric determination of human placental aromatase activity . Industrial production methods often involve high-performance liquid chromatography (HPLC) coupled with coulometric detection for the determination of aromatization of 19-oxygenated this compound .
Chemical Reactions Analysis
16-beta-HYDROXYANDROSTENEDIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and p-toluenesulfonic acid for substitution . Major products formed from these reactions include 16-beta-hydroxyestrone and estriol . The compound is also involved in the biosynthesis of other steroid hormones, such as testosterone and estrone .
Scientific Research Applications
16-beta-HYDROXYANDROSTENEDIONE has several scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various steroid hormones . In biology, it is studied for its role in the biosynthesis of estriol during pregnancy . In medicine, it is used in research related to hormone replacement therapy and the treatment of hormone-related disorders . In industry, it is used in the production of steroid-based pharmaceuticals .
Mechanism of Action
The mechanism of action of 16-beta-HYDROXYANDROSTENEDIONE involves its conversion into other steroid hormones, such as estriol, testosterone, and estrone . It acts as a precursor in the biochemical pathway that produces these hormones. The molecular targets and pathways involved include 17-beta-hydroxysteroid dehydrogenase and aromatase enzymes . These enzymes catalyze the conversion of this compound into its active forms, which then exert their effects on various tissues and organs .
Comparison with Similar Compounds
16-beta-HYDROXYANDROSTENEDIONE is similar to other steroid hormones, such as 11-beta-hydroxyandrostenedione and androstenedione . it is unique in its role as a metabolic intermediate in the biosynthesis of estriol during pregnancy . Other similar compounds include 16-alpha-hydroxyandrostenedione and 11-beta-hydroxyandrostenedione . These compounds share similar structures and functions but differ in their specific roles and pathways in steroid hormone biosynthesis .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,16S)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |
InChI Key |
SSBCZTXGVMMZOT-HKQXQEGQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















